molecular formula C11H9Cl2NO2S B2860832 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione CAS No. 344265-96-9

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione

Cat. No.: B2860832
CAS No.: 344265-96-9
M. Wt: 290.16
InChI Key: VKKVSRZFYJFWLU-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is a thiomorpholine dione derivative featuring a dichlorophenyl substituent at the 4-position and a methyl group at the 2-position. The chlorine substituents on the phenyl ring are critical for enhancing lipophilicity and binding affinity to biological targets, as seen in related compounds .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-methylthiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(10(15)5-17-6)9-4-7(12)2-3-8(9)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVSRZFYJFWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2,5-dichlorophenyl isocyanate with 2-methyl-3,5-thiomorpholinedione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and yield of the compound, ensuring it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological studies, the compound can be used to investigate the effects of thiomorpholinediones on various biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione with analogs differing in substituent positions, halogens, or functional groups. Data are compiled from experimental and computational studies:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione 2-Cl phenyl C₁₁H₁₀ClNO₂S 255.72 344265-74-3 XLogP3: 2.6; High topological polar surface area (62.7 Ų)
4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione 2,6-Cl₂ phenyl C₁₁H₉Cl₂NO₂S 290.16 344265-52-7 Higher molecular weight due to additional Cl; no reported bioactivity
4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione 4-Br phenyl C₁₁H₁₀BrNO₂S 300.17 344266-18-8 Bromine substitution increases molecular weight; purity ≥95%
3-(2,4-Dichlorophenyl)-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione (SB216763) 2,4-Cl₂ phenyl + indole C₁₉H₁₃Cl₂N₂O₂ 378.23 280744-09-4 GSK-3 inhibitor; anti-fibrotic activity in murine models
RI-1 (3-chloro-1-(3,4-dichlorophenyl)-4-morpholinyl-pyrrole-2,5-dione) 3,4-Cl₂ phenyl + morpholine C₁₄H₁₀Cl₃N₂O₃ 368.61 415713-60-9 Research use; targets DNA repair pathways

Key Observations:

Impact of Halogen Position: The 2,5-dichloro substitution (target compound) is distinct from the 2,6-dichloro analog and 2,4-dichloro derivatives . Chlorine positions influence steric effects and electronic properties, altering binding to targets like kinases.

Biological Activity :

  • SB216763 (2,4-dichloro analog) inhibits glycogen synthase kinase-3 (GSK-3) and reduces pulmonary fibrosis in mice, suggesting dichlorophenyl thiomorpholine derivatives may share anti-inflammatory mechanisms .
  • RI-1 (3,4-dichloro analog) is a tool compound for studying DNA repair but lacks direct structural overlap with the target molecule .

Physicochemical Properties: The 2-chloro analog has a lower molecular weight (255.72 vs. 290.16 for 2,6-dichloro) and higher XLogP3 (2.6), indicating greater lipophilicity.

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological or toxicological data for This compound are absent in published literature. Conclusions are inferred from analogs.
  • Synthetic Challenges: The 2,5-dichloro configuration may introduce steric hindrance during synthesis, reducing yield compared to mono-chloro derivatives .
  • Therapeutic Potential: Structural similarities to SB216763 suggest possible kinase-inhibitory activity, but experimental validation is required.

Biological Activity

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is a synthetic compound belonging to the thiomorpholine class. Its unique structure, characterized by a dichlorobenzyl group and two carbonyl functionalities, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉Cl₂N₁O₂S, with an average mass of 290.16 g/mol. The compound features a thiomorpholine ring with two carbonyl groups at positions 3 and 5, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₁H₉Cl₂N₁O₂S
Average Mass290.16 g/mol
StructureThiomorpholine derivative

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains and fungi. Research has highlighted its potential to inhibit microbial growth through interaction with specific enzymes or receptors within microbial cells.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial activity revealed:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL

This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

Antiviral Properties

In addition to its antimicrobial effects, the compound has demonstrated antiviral activity . In vitro studies have reported its effectiveness against viruses associated with respiratory infections.

Notable Findings

  • Target Viruses : Respiratory Syncytial Virus (RSV), SARS-CoV
  • Mechanism of Action : The compound appears to deactivate viral particles by inhibiting their ability to replicate within host cells.

Anticancer Potential

Recent research has explored the anticancer properties of this compound. Studies indicate that it may target specific cancer cell lines effectively.

Research Insights

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results :
    • Inhibition of cell proliferation observed at concentrations as low as 10 µM.
    • Induction of apoptosis in cancer cells was confirmed through flow cytometry assays.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Binding : Binding to specific receptors in cancer cells could alter signaling pathways responsible for cell growth and survival.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels may lead to apoptosis in cancer cells.

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